Cas no 161809-17-2 (methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate)
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate
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- MDL: MFCD19381873
- Inchi: 1S/C8H11ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H2,1H3
- InChI Key: ACLKEPHVZGCZEM-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)CCCCC=1S(Cl)(=O)=O
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M291921-100mg |
Methyl 2-(Chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 100mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M291921-500mg |
Methyl 2-(Chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 500mg |
$ 570.00 | 2022-06-04 | ||
| TRC | M291921-1g |
Methyl 2-(Chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 1g |
$ 890.00 | 2022-06-04 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | A029804-1g |
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 97% | 1g |
¥8497.00 | 2023-09-15 | |
| Enamine | EN300-78768-0.05g |
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 95.0% | 0.05g |
$732.0 | 2025-03-21 | |
| Enamine | EN300-78768-0.1g |
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 95.0% | 0.1g |
$767.0 | 2025-03-21 | |
| Enamine | EN300-78768-0.25g |
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 95.0% | 0.25g |
$801.0 | 2025-03-21 | |
| Enamine | EN300-78768-0.5g |
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 95.0% | 0.5g |
$836.0 | 2025-03-21 | |
| Enamine | EN300-78768-1.0g |
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
| Enamine | EN300-78768-2.5g |
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate |
161809-17-2 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 |
methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate
Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate (CAS No. 161809-17-2): A Comprehensive Overview
Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate (CAS No. 161809-17-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a chlorosulfonyl group and a cyclohexene backbone imparts distinct reactivity and functionalization possibilities, making it a versatile building block for medicinal chemists and synthetic organic chemists.
The chemical structure of Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate consists of a cyclohexene ring substituted with a chlorosulfonyl group at the 2-position and a carboxylate ester at the 1-position. This arrangement not only contributes to its stability but also allows for further functionalization through nucleophilic substitution reactions. The chlorosulfonyl moiety, in particular, is known for its strong electrophilic nature, which facilitates the introduction of various functional groups into the molecule.
In recent years, Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate has been explored in several cutting-edge research areas within pharmaceutical chemistry. One of the most notable applications is in the development of novel heterocyclic compounds. Heterocycles are essential scaffolds in drug design due to their prevalence in bioactive natural products and their ability to mimic biological targets. The cyclohexene core of this compound provides a stable platform for constructing more complex heterocyclic systems, such as fused rings or polycycles, which can enhance binding affinity and selectivity.
The reactivity of the chlorosulfonyl group has been leveraged in the synthesis of sulfonamides, which are a class of compounds with wide-ranging biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties. By reacting Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate with appropriate nucleophiles, researchers can introduce sulfonamide linkages into their target molecules. This strategy has been particularly useful in designing inhibitors of enzymes that play critical roles in disease pathways.
Another area where Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate has shown promise is in the field of materials science. The compound's ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing polymers and copolymers with tailored properties. These materials can be used in various applications, including drug delivery systems, coatings, and advanced materials for electronics. The incorporation of the cyclohexene ring into these polymers can improve their mechanical strength and thermal stability.
The synthesis of Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors such as cyclohexanone or cyclohexene derivatives. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to introduce the desired functional groups efficiently.
In conclusion, Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate (CAS No. 161809-17-2) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is expected to play an even greater role in the development of innovative chemical solutions.
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